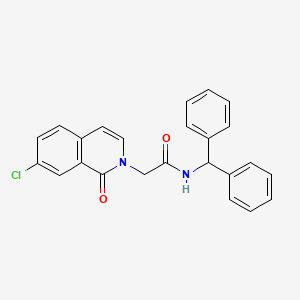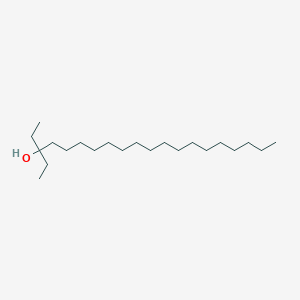![molecular formula C13H19NO3 B11955880 3-(Diethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955880.png)
3-(Diethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Diethylamino)carbonyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a bicyclic compound with a unique structure that includes a diethylamino carbonyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(diethylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Introduction of the Diethylamino Carbonyl Group: This step involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with diethylamine and a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the diethylamino carbonyl derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 3-[(diethylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Diethylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
3-[(Diethylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 3-[(diethylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The diethylamino carbonyl group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The bicyclic structure provides rigidity and specificity in binding to targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester: Similar structure but with an ethyl ester group instead of a diethylamino carbonyl group.
3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Contains a methoxycarbonyl group instead of a diethylamino carbonyl group.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Contains two carboxylic acid groups.
Uniqueness
3-[(Diethylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of the diethylamino carbonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
3-(diethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H19NO3/c1-3-14(4-2)12(15)10-8-5-6-9(7-8)11(10)13(16)17/h5-6,8-11H,3-4,7H2,1-2H3,(H,16,17) |
Clé InChI |
ZJMFPXBXQHMRLY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1C2CC(C1C(=O)O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


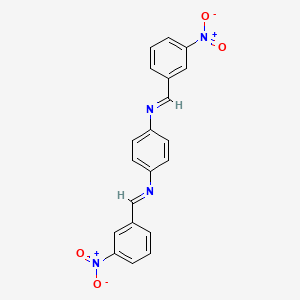
![2,3,4,5-Tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11955820.png)
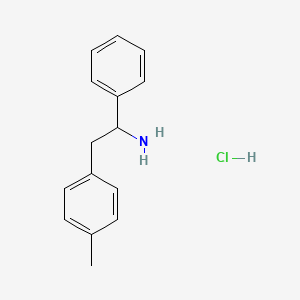
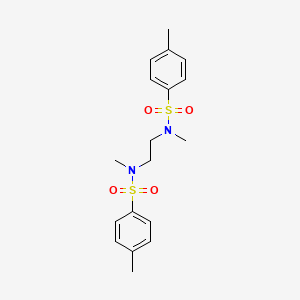
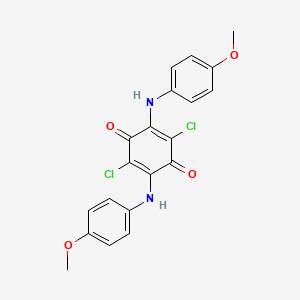


![1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B11955860.png)
![(1E)-1-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11955861.png)
![4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11955864.png)

